molecular formula C12H9F3N2O4 B2817053 乙酸3-(4-(三氟甲氧基)苯基)-1,2,4-噁二唑-5-羧酸酯 CAS No. 1258269-03-2

乙酸3-(4-(三氟甲氧基)苯基)-1,2,4-噁二唑-5-羧酸酯

货号: B2817053
CAS 编号: 1258269-03-2
分子量: 302.209
InChI 键: ZXBUAPSNJVMKFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate” is an organic compound containing a trifluoromethoxyphenyl group and an oxadiazole ring. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. These groups can affect the compound’s electronic structure, potentially influencing its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. The trifluoromethoxy group is a strong electron-withdrawing group, which can make the compound more reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

科学研究应用

多功能的药物化学构建模块

5-三氯甲基-1,2,4-恶二唑-3-羧酸乙酯已被探索作为药物化学中的多功能构建模块。设计了一条直接的路线来制备其衍生物,温和的反应条件使能够形成可以整合到生物相关分子中的产物 (Ž. Jakopin, 2018)

衍生物的合成和溶剂效应

一项研究集中于合成新型的 1,2,4-恶二唑衍生物,并研究溶剂对其红外光谱的影响。这项研究强调了溶剂相互作用在确定此类化合物的性质中的重要性 (Y. Kara 等人,2021)

受体激动剂的高效放大合成

报道了一种有效且选择性的含异恶唑的 S1P1 受体激动剂的高效放大合成。该过程采用区域选择性环加成反应,得到与 1,2,4-恶二唑相关的关键中间体,证明了该化合物在合成复杂生物分子中的相关性 (侯晓萍等人,2016)

3-芳磺酰甲基-1,2,4-恶二唑-5-羧酸衍生物的合成

对 3-芳磺酰甲基-1,2,4-恶二唑-5-羧酸衍生物的研究显示出有希望的结果。合成了这些衍生物并评估了其潜在应用,包括在抗高血压活性中 (A. A. Santilli & R. Morris, 1979)

微波辅助合成杂化分子

一项关于微波辅助合成含 1,3,4-恶二唑的杂化分子的研究及其生物活性突出了该化合物的多功能性。对合成的化合物进行抗菌、抗脂肪酶和抗脲酶活性筛选,展示了其在制药应用中的潜力 (Serap Başoğlu 等人,2013)

制备 3-芳基-1,2,4-恶二唑-5-羧酸乙酯的方法

一项研究提供了一种有效的 3-芳基-1,2,4-恶二唑-5-羧酸乙酯的制备方法,突出了合成此类化合物的实用性 (A. A. Voronova 等人,2014)

合成和光谱分析用于抗菌研究

对 1,3,4-恶二唑的 N-取代衍生物的合成、光谱分析和抗菌研究表明,该化合物在开发新的抗菌剂方面具有潜力 (H. Khalid 等人,2016)

在胺和醇中的光解

一项关于 5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯在胺和醇中光解的研究提供了对其光解途径的见解,这对于了解其在不同条件下的稳定性和反应性至关重要 (K. Ang & R. Prager, 1992)

抗分枝杆菌活性评估

合成各种 1,2,4-恶二唑-5(4H)-酮并评估其抗分枝杆菌活性,突出了该化合物在解决传染病方面的潜力 (K. IndrasenaReddy 等人,2017)

未来方向

The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could focus on understanding its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

属性

IUPAC Name

ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c1-2-19-11(18)10-16-9(17-21-10)7-3-5-8(6-4-7)20-12(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBUAPSNJVMKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (E)-N′-hydroxy-4-(trifluoromethoxy)benzimidamide (3.0 g, 13.6 mmol) and pyridine (1.6 g, 20.4 mmol) in CHCl3 (20 mL), ethyl 2-chloro-2-oxoacetate (2.2 g, 16.4 mmol) was added slowly at 0° C. The mixture was stirred at reflux for 3 h, and then concentrated to give the crude product, which was purified by silica gel column chromatography (Petroleum ether:EtOAc=10:1) to give ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate as a white solid (4.5 g, 82%). MS (ES+) C12H9F3N2O4 requires: 302 found: 303[M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。